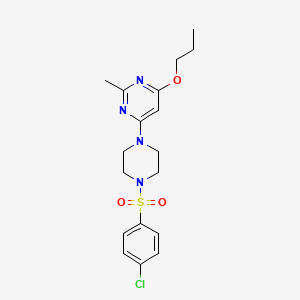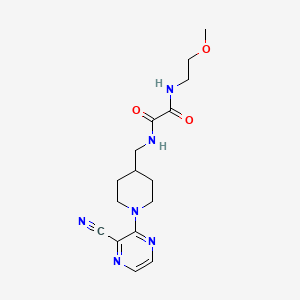
4-(Boc-amino)-3-oxobutanoic acid Methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(Boc-amino)-3-oxobutanoic acid Methyl ester” is a type of Boc-protected amine . The Boc group (tert-butoxycarbonyl) is a commonly used protecting group for amines . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The conversion of Boc-amino acids into Boc2-amino acids using Boc2O / DMAP has also been investigated .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . This reaction could potentially be used with “this compound” if it contains a suitable leaving group.Aplicaciones Científicas De Investigación
Enzyme-Linked Immunosorbent Assay Development : Zhang et al. (2008) developed a sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing the organophosphorous insecticide fenthion in fruit samples. They synthesized two fenthion haptens, one of which involved a structure similar to 4-(Boc-amino)-3-oxobutanoic acid Methyl ester, and used them for creating a new combination of antibody/antigen for ELISA, demonstrating its application in agricultural sample monitoring (Zhang et al., 2008).
Synthesis of Non-Proteinogenic Amino Acids : Temperini et al. (2020) reported a synthetic strategy for preparing protected methyl esters of non-proteinogenic amino acids, where a structure akin to this compound was used. This study highlights the compound's role in synthesizing important amino acid derivatives (Temperini et al., 2020).
Study of Photoinitiated Electron or Energy Transfer : McCafferty et al. (1995) synthesized redox-active amino acids for incorporation into peptide assemblies to study photoinitiated electron or energy transfer. In this research, a structure similar to this compound was used for coupling to a redox moiety, illustrating its application in the field of photochemistry and peptide research (McCafferty et al., 1995).
Molecular Structure and Spectroscopic Analysis : Raju et al. (2015) conducted a study on a compound similar to this compound, focusing on its molecular structure, hyperpolarizability, and electronic properties. This research provides insights into the compound's potential in electronic and optical applications (Raju et al., 2015).
Molecular Docking and Biological Activity Analysis : Vanasundari et al. (2018) explored the spectroscopic, structural, and electronic properties of derivatives of this compound. Their study included molecular docking, indicating the compound's potential biological activities and pharmacological importance (Vanasundari et al., 2018).
Peptide Synthesis and Protecting Group Study : Sakakibara et al. (1965) demonstrated the use of a protecting group similar to the Boc group in this compound in peptide synthesis. Their research contributed to the development of practical synthesis methods for complicated peptides (Sakakibara et al., 1965).
Propiedades
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-7(12)5-8(13)15-4/h5-6H2,1-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBLFZAAUVEUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119960-04-2 |
Source


|
| Record name | methyl 4-{[(tert-butoxy)carbonyl]amino}-3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2759803.png)

![9-(2-fluorophenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2759806.png)

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2759809.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate](/img/structure/B2759813.png)
![3-Nitro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2759814.png)

![6-[[5-butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2759818.png)
![1,5-Dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2759819.png)
